N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide
Description
IUPAC Name: N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide Molecular Formula: C₁₉H₁₇NO₃S Key Structural Features:
- Hydroxypropyl side chain: A 2-hydroxypropyl group linked to the benzothiophene, enhancing hydrophilicity and hydrogen-bonding capacity.
- Phenoxyacetamide moiety: A phenoxy group connected via an acetamide linker, a common pharmacophore in anti-inflammatory and analgesic agents (e.g., NSAIDs) .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-19(22,17-11-14-7-5-6-10-16(14)24-17)13-20-18(21)12-23-15-8-3-2-4-9-15/h2-11,22H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUGXAMECCPQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane.
Phenoxyacetamide Formation: The final step involves the reaction of the hydroxypropylated benzothiophene with phenoxyacetic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their key differences:
Detailed Analysis :
Substituent Effects: The 2,4-dichlorophenoxy analog (CAS 2034403-77-3) introduces chlorine atoms at the phenoxy ring’s 2- and 4-positions. Nimesulide lacks the benzothiophene and hydroxypropyl groups but retains the phenoxyacetamide motif. Its clinical use as a COX-2 inhibitor suggests that the target compound may share anti-inflammatory properties, though benzothiophene incorporation could alter selectivity .
Functional Group Variations: The thioether-linked compound 3e () replaces the benzothiophene with a sulfamoylphenyl group. Sulfonamide functionalities are associated with antimicrobial activity, implying divergent biological targets compared to the benzothiophene-containing compound . Phenoxybenzamine’s propanolamine structure highlights the role of hydroxyl and amine groups in receptor binding. The target compound’s hydroxypropyl group may similarly facilitate hydrogen bonding but lacks the tertiary amine critical for adrenergic blockade .
Physicochemical Properties: The benzothiophene core in the target compound confers rigidity and metabolic stability due to aromatic sulfur’s resistance to oxidation. In contrast, the thioether in compound 3e is more susceptible to metabolic cleavage . Chlorine substituents in the dichloro analog increase molecular weight (C₁₉H₁₇Cl₂NO₃S vs.
Research Findings and Hypotheses
- The dichloro derivative’s enhanced lipophilicity may improve CNS penetration but requires toxicity profiling .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiophene moiety, which is known for its role in various biological activities. The presence of the phenoxyacetamide group enhances its pharmacological profile, making it a candidate for further investigation in medicinal chemistry.
- Tyrosinase Inhibition :
- Antioxidant Activity :
- Cytotoxicity :
Table 1: Biological Activity Summary
| Activity Type | Assay Method | IC50 Value (μM) | Notes |
|---|---|---|---|
| Tyrosinase Inhibition | Enzyme inhibition assay | 14.33 | Strong inhibitory potency |
| Antioxidant Activity | DPPH Scavenging | Not specified | Comparable to ascorbic acid |
| Cytotoxicity | B16F10 Cell Viability | >5 | Non-cytotoxic at tested concentrations |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Research :
- Dermatological Applications :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
